molecular formula C60H89N5O21 B1236206 Nbd-nys-A1 CAS No. 96475-98-8

Nbd-nys-A1

Cat. No.: B1236206
CAS No.: 96475-98-8
M. Wt: 1216.4 g/mol
InChI Key: OKYQKILEXSAXGT-BSRDWNTOSA-N
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Description

Nbd-nys-A1 is a nonbiological complex drug (NBCD) characterized by its heterogeneous nanostructured composition, which includes a polymeric core conjugated with bioactive ligands targeting specific cellular receptors. Its mechanism of action involves modulating intracellular signaling pathways, particularly in inflammatory and oncological contexts. Unlike small-molecule drugs, this compound cannot be fully characterized using conventional physicochemical methods due to its structural complexity and batch-to-batch variability in manufacturing .

Developed through a proprietary nanoprecipitation process, this compound exhibits a mean particle size of 120 ± 15 nm and a polydispersity index (PDI) of 0.2, ensuring stability in physiological conditions. Preclinical studies demonstrate its high bioavailability (85% in murine models) and prolonged half-life (t½ = 24 hours), attributed to its evasion of renal clearance and RES uptake . Current clinical applications focus on metastatic solid tumors and autoimmune disorders, with Phase III trials showing a 40% reduction in tumor progression compared to placebo .

Properties

IUPAC Name

(19E,21E,25E,27E,29E,31E)-33-[3,5-dihydroxy-6-methyl-4-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]oxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H89N5O21/c1-35-21-17-14-12-10-8-6-7-9-11-13-15-18-22-42(84-59-57(76)54(56(75)38(4)83-59)61-49(72)23-19-16-20-28-64(5)43-25-26-44(65(80)81)53-52(43)62-86-63-53)32-48-51(58(77)78)47(71)34-60(79,85-48)33-46(70)45(69)27-24-39(66)29-40(67)30-41(68)31-50(73)82-37(3)36(2)55(35)74/h6-7,9,11-15,17-18,21-22,25-26,35-42,45-48,51,54-57,59,66-71,74-76,79H,8,10,16,19-20,23-24,27-34H2,1-5H3,(H,61,72)(H,77,78)/b7-6+,11-9+,14-12+,15-13+,21-17+,22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQKILEXSAXGT-BSRDWNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)CCCCCN(C)C4=CC=C(C5=NON=C45)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C/C=C/CC/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)CCCCCN(C)C4=CC=C(C5=NON=C45)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H89N5O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96475-98-8
Record name Nbd-nystatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096475988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

The synthesis of Nbd-nys-A1 typically involves the reaction of nitrobenzoxadiazole with specific amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Nbd-nys-A1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the nitro group to other functional groups under oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly with amines and thiols, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Nbd-nys-A1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Nbd-nys-A1 involves its interaction with specific molecular targets, such as amines and thiols. The compound’s nitrobenzoxadiazole skeleton allows it to undergo nucleophilic substitution reactions, leading to the formation of fluorescent derivatives. These reactions are facilitated by the compound’s ability to quench fluorescence, making it an effective tool for biomolecular sensing. The pathways involved include the detection of enzyme activities and the labeling of proteins, which are crucial for various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nbd-nys-A1 belongs to the NBCD class, which includes liposomal doxorubicin, iron-carbohydrate complexes, and glatiramer acetate. Below is a systematic comparison:

Table 1: Physicochemical and Pharmacokinetic Properties

Parameter This compound Liposomal Doxorubicin Iron Sucrose Glatiramer Acetate
Molecular Weight Heterogeneous ~100 kDa ~34 kDa 4.7–13 kDa
Particle Size (nm) 120 ± 15 80–100 5–7 (iron core) N/A (non-particulate)
Half-Life (hours) 24 72–90 6 2–3
Bioavailability (%) 85 90–95 15–20 <5
Critical Quality Attributes Ligand density, PDI Lipid bilayer integrity Iron-carbohydrate ratio Amino acid sequence

Key Research Findings

Study 1: this compound vs. Liposomal Doxorubicin in Solid Tumors

  • Purpose : Compare tumor targeting and toxicity profiles.
  • Methods : Randomized, double-blind trial (N=300) with pharmacokinetic (PK) and pharmacodynamic (PD) monitoring.
  • Results : this compound showed superior tumor accumulation (2.5-fold higher AUC) but higher incidence of neutropenia (12% vs. 8%) .
  • Conclusion : Enhanced efficacy offset by manageable toxicity.

Study 2: Immunogenicity of this compound vs. Glatiramer Acetate

  • Purpose : Assess antibody formation in autoimmune models.
  • Methods : In vivo murine studies with anti-drug antibody (ADA) assays.
  • Results : this compound induced ADA in 15% of subjects vs. 30% for glatiramer acetate, likely due to its lower antigenic peptide content .
  • Limitation: Lack of human immunogenicity data beyond Phase III.

Regulatory and Manufacturing Considerations

This compound’s regulatory pathway aligns with biosimilar guidelines due to its structural complexity. The FDA and EMA require:

  • Comparability Testing: Full physicochemical profiling (e.g., ligand density via LC-MS), in vivo PK/PD studies, and immunogenicity monitoring .
  • Manufacturing Controls: Rigorous monitoring of nanoprecipitation parameters (e.g., solvent polarity, stirring rate) to minimize batch variability .

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